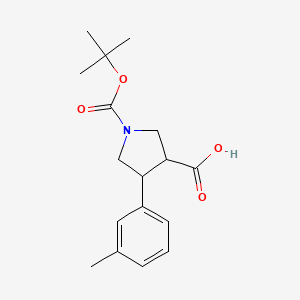

Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid

Description

Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid (CAS 1255933-98-2) is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a meta-tolyl substituent at the 4-position. This compound is widely used in medicinal chemistry and peptide synthesis due to its stereochemical stability and the versatility of the Boc group, which facilitates selective deprotection under acidic conditions . With a purity of 95% and molecular formula C₁₇H₂₃NO₄, it serves as a key intermediate in the synthesis of bioactive molecules .

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-11-6-5-7-12(8-11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBNRQXFHZCACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparative Analysis of Key Synthetic Steps

| Step | Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Boc Protection | Boc anhydride, CH₂Cl₂ | 0–5°C, Triethylamine | 85–90 | 95 |

| m-Tolyl Introduction | Suzuki Coupling | Pd(PPh₃)₄, 80°C | 70–75 | 90 |

| Carboxylation | Baeyer-Villiger Oxidation | m-CPBA, HCl hydrolysis | 60–65 | 92 |

| Photocatalyzed Alkylation | TiO₂, UV, CH₃CN | 24 h irradiation | 18–25 | 85 |

Chemical Reactions Analysis

Types of Reactions

Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid has the molecular formula and a molecular weight of 307.34 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyloxycarbonyl (Boc) group and a m-tolyl group, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry Applications

-

Cancer Treatment

- Recent studies have indicated that compounds similar to trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid exhibit potential anti-cancer properties. For instance, research on benzene-poly-carboxylic acid complexes has shown their effectiveness in inducing apoptosis in breast cancer cells, suggesting that derivatives of this compound could be explored for similar therapeutic effects .

-

Inhibition of Autotaxin

- Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid has been investigated for its ability to inhibit autotaxin, an enzyme implicated in various proliferative disorders including cancer and fibrosis. Studies indicate that inhibiting autotaxin can reduce the progression of these diseases by modulating lysophosphatidic acid signaling pathways .

- Fibrosis Treatment

Table 1: Summary of Research Findings on Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic Acid

Synthesis and Derivatives

The synthesis of trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid involves several steps that ensure the stability and bioactivity of the compound. The presence of the Boc group allows for selective deprotection under mild conditions, facilitating further functionalization or conjugation with other pharmacophores.

Mechanism of Action

The mechanism of action of Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid depends on its specific application and the context in which it is used. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing biological pathways. The presence of the Boc protecting group can also affect the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights critical structural differences between the target compound and its analogs:

Key Observations :

- Protecting Groups : Unlike the Boc/Cbz dual-protected analog (CAS 1217636-05-9), the target compound lacks a carbobenzyloxy (Cbz) group, simplifying deprotection steps .

- Salt Forms : The hydrochloride salt of Trans-4-M-tolylpyrrolidine-3-carboxylic acid (CAS 1049976-06-8) exhibits higher polarity and aqueous solubility compared to the Boc-protated target compound .

Key Observations :

Commercial Availability and Pricing

The target compound is supplied by multiple vendors (e.g., Combi-Blocks) at 95% purity, priced competitively with analogs. For example:

- TRANS-4-N-BOC-AMINO-1-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID (CAS 1217636-05-9) costs $825.89/g, reflecting the added complexity of dual protection .

- Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid is more cost-effective due to simpler synthesis and widespread availability .

Biological Activity

Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid is characterized by its pyrrolidine core, which is modified with a Boc (tert-butyloxycarbonyl) protecting group and a m-tolyl substituent. The synthesis generally involves the acylation of pyrrolidine derivatives followed by deprotection steps to yield the final carboxylic acid product.

2.1 Antioxidant Properties

Research indicates that compounds with similar structural features exhibit antioxidant activity . For instance, derivatives of pyrrolidine and carboxylic acids have shown significant DPPH radical scavenging abilities, which are crucial for assessing their potential in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid | TBD |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 66.8 |

| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 67.5 |

The specific DPPH scavenging activity for Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid remains to be determined, but its structural analogs suggest potential efficacy.

2.2 Inhibition of Transporters

Further studies have explored the inhibition of various transporters by compounds related to Trans-1-Boc-4-m-tolylpyrrolidine. For example, research into creatine transporter inhibitors has highlighted the importance of structural modifications in enhancing binding affinity and selectivity . The compound's ability to modulate transporter activity could have implications in metabolic disorders and cancer therapeutics.

3.1 Antiproliferative Activity

Recent investigations into pyrrolidine derivatives have demonstrated their antiproliferative effects against several cancer cell lines. A study showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant potential for further development as anticancer agents .

Table 2: Antiproliferative Activity of Pyrrolidine Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid | TBD | A549 (Lung) |

| 4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one | 15 | MCF7 (Breast) |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 12 | HeLa (Cervical) |

4. Research Findings

The biological activity of Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid is still under investigation, with preliminary findings suggesting it may possess significant antioxidant and antiproliferative properties. The ongoing research aims to elucidate its mechanism of action and optimize its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid with high stereochemical fidelity?

- Methodological Answer : The synthesis typically involves:

- Chiral Resolution : Use of enantiomerically pure starting materials (e.g., trans-pyrrolidine derivatives) to ensure retention of stereochemistry.

- Protection/Deprotection : Introduction of the Boc (tert-butyloxycarbonyl) group under anhydrous conditions using Boc-anhydride or Boc-Cl in the presence of a base like triethylamine .

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the m-tolyl group at the 4-position of the pyrrolidine ring. DMF or toluene is often used as a solvent, with reaction temperatures optimized between 80–110°C .

- Purification : Chiral HPLC or recrystallization from ethanol/water mixtures to isolate the trans isomer and remove diastereomeric impurities .

Q. How can researchers confirm the structural integrity of Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- 1H/13C NMR : Key signals include the Boc group’s tert-butyl protons (δ ~1.4 ppm) and the carboxylic acid proton (broad signal at δ ~12 ppm). The m-tolyl group’s methyl protons appear as a singlet at δ ~2.3 ppm .

- IR Spectroscopy : Stretch frequencies for the Boc carbonyl (∼1680 cm⁻¹) and carboxylic acid (∼1700 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves stereochemical ambiguity by visualizing the trans-configuration of the pyrrolidine ring and spatial arrangement of substituents .

Advanced Research Questions

Q. What experimental strategies mitigate steric hindrance during functionalization of the pyrrolidine ring in Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid?

- Methodological Answer :

- Conformational Pre-organization : Introduce bulky substituents (e.g., Boc) to lock the pyrrolidine ring into a specific puckered conformation, reducing steric clashes during subsequent reactions .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics under controlled conditions, minimizing side reactions caused by prolonged heating .

- Computational Modeling : DFT (Density Functional Theory) predicts optimal reaction pathways and transition states. For example, B3LYP/6-31G* calculations can model steric effects of the m-tolyl group on ring flexibility .

Q. How does the m-tolyl group influence the compound’s solubility and aggregation behavior in aqueous solutions?

- Methodological Answer :

- Solubility Profiling :

| Solvent System | Solubility (mg/mL) | Method |

|---|---|---|

| Water (pH 7.4) | <0.1 | Shake-flask |

| DMSO | >50 | UV-Vis |

- Aggregation Studies : Dynamic Light Scattering (DLS) and TEM reveal that the hydrophobic m-tolyl group promotes micelle formation in polar solvents. Adding co-solvents (e.g., 10% acetonitrile) disrupts aggregates .

Q. What advanced techniques are used to study the compound’s role in modulating biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to target proteins (e.g., kinases) by monitoring changes in refractive index upon ligand-protein interaction .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding, revealing enthalpy-driven vs. entropy-driven interactions .

- Molecular Dynamics (MD) Simulations : Models the compound’s interaction with active sites, highlighting hydrogen bonding between the carboxylic acid and catalytic residues (e.g., lysine or arginine) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar Boc-protected pyrrolidine derivatives: How should researchers validate data?

- Analysis :

- reports a melting point of 287.5–293.5°C for 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid, while lists 113–115°C for a related pyrrolidine-carboxylic acid.

- Resolution :

- Crystallinity Differences : Variations in crystal packing (e.g., hydrogen-bonding networks) due to substituents (e.g., trifluoromethyl vs. m-tolyl) significantly alter melting points.

- Validation : Reproduce melting points using differential scanning calorimetry (DSC) and compare with single-crystal XRD data to confirm purity .

Methodological Recommendations

- Stereochemical Purity : Use chiral stationary phases (CSPs) in HPLC with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation of enantiomers .

- Scale-Up Challenges : Optimize Pd-catalyzed coupling reactions using tris-o-furylphosphine (tfp) ligands to reduce catalyst loading and improve yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.